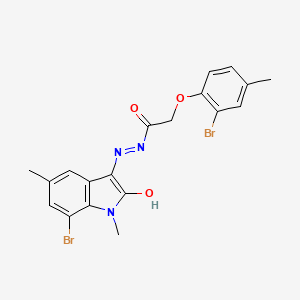
N-pyridin-4-yldecane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-4-yldecane-1-sulfonamide, also known as PD 123319, is a selective antagonist of the angiotensin II subtype 2 (AT2) receptor. It is a synthetic compound that has been widely used in scientific research to investigate the function and mechanisms of the AT2 receptor.
Mecanismo De Acción
N-pyridin-4-yldecane-1-sulfonamide 123319 acts as a competitive antagonist of the AT2 receptor, preventing the binding of angiotensin II to the receptor. The AT2 receptor is primarily expressed in fetal and neonatal tissues, but its expression is also upregulated in some pathological conditions, such as cardiovascular disease and cancer. The exact function of the AT2 receptor is not fully understood, but it is thought to play a role in vasodilation, apoptosis, and tissue regeneration.
Biochemical and Physiological Effects:
N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-pyridin-4-yldecane-1-sulfonamide 123319 can inhibit cell growth and induce apoptosis in cancer cells that express the AT2 receptor. In vivo studies have shown that N-pyridin-4-yldecane-1-sulfonamide 123319 can lower blood pressure and reduce vascular tone in animal models of hypertension. N-pyridin-4-yldecane-1-sulfonamide 123319 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-pyridin-4-yldecane-1-sulfonamide 123319 in lab experiments is its selectivity for the AT2 receptor. This allows researchers to study the effects of AT2 receptor activation without interference from other receptors. However, one limitation of using N-pyridin-4-yldecane-1-sulfonamide 123319 is its relatively low potency compared to other AT2 receptor antagonists. This can limit its effectiveness in some experiments and may require higher concentrations of the compound.
Direcciones Futuras
There are several potential future directions for research involving N-pyridin-4-yldecane-1-sulfonamide 123319. One area of interest is the role of the AT2 receptor in cancer progression and metastasis. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to inhibit the growth and metastasis of certain types of cancer cells, and further research could lead to the development of new cancer therapies. Another area of interest is the potential use of N-pyridin-4-yldecane-1-sulfonamide 123319 in the treatment of neurological disorders, such as stroke and traumatic brain injury. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to have neuroprotective effects in animal models, and further research could lead to the development of new treatments for these conditions.
Métodos De Síntesis
The synthesis of N-pyridin-4-yldecane-1-sulfonamide 123319 involves the reaction of 4-pyridinemethanamine with 1-bromodecane in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with sulfamic acid to form the sulfonamide derivative. The final compound is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-pyridin-4-yldecane-1-sulfonamide 123319 has been used extensively in scientific research to investigate the function and mechanisms of the AT2 receptor. The AT2 receptor is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and cell growth. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to selectively block the AT2 receptor, allowing researchers to study the effects of AT2 receptor activation without interference from other receptors.
Propiedades
IUPAC Name |
N-pyridin-4-yldecane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-2-3-4-5-6-7-8-9-14-20(18,19)17-15-10-12-16-13-11-15/h10-13H,2-9,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJPGZCZXGMCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-yl)decane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-({[3-(1H-indazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6085403.png)
![methyl 3-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6085410.png)
![3-methyl-4-(2-propoxyphenyl)-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085413.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B6085417.png)
![2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)

![4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6085443.png)
![2-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6085448.png)


![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6085468.png)
![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)